5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one
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Overview
Description
5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one typically involves the nitration of 5-chloro-1,8-naphthyridin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,8-naphthyridin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.
3-nitro-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine and nitro groups, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially useful properties.
Properties
Molecular Formula |
C8H4ClN3O3 |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
5-chloro-3-nitro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-1-2-10-7-4(5)3-6(12(14)15)8(13)11-7/h1-3H,(H,10,11,13) |
InChI Key |
DDMQQZDWXUYWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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